Uridine-triphosphate
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Overview
Description
UTP(4-) is a nucleoside triphosphate(4-) obtained by global deprotonation of the triphosphate OH groups of UTP; major species present at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an UTP.
Scientific Research Applications
1. Neurotransmitter Role and Mechanisms
Uridine triphosphate (UTP) plays a significant role as a neurotransmitter in both sympathetic and parasympathetic nerves. Studies have shown that ATP, along with UTP, acts as an excitatory cotransmitter in autonomic nerves. UTP is involved in various neurotransmitter actions, such as contraction of detrusor smooth muscle in the bladder and is an area of interest for developing treatments for urinary bladder dysfunctions (Kennedy, 2021).
2. Role in Cellular Metabolism and Proliferation
UTP has been found to influence the proliferation of human cancerous pancreatic duct epithelial cells. It activates the P2Y2 receptor, which then triggers a cascade of intracellular signals leading to increased cell proliferation. This suggests that UTP and its interaction with the P2Y2 receptor might play a role in the progression of certain cancers (Choi et al., 2013).
3. Vasoconstriction and Cardiovascular Effects
UTP is a potent vasoconstrictor, particularly in cerebral arteries. It induces calcium waves in vascular smooth muscle cells, influencing the contraction of these vessels. Understanding the mechanisms of UTP-induced vasoconstriction can provide insights into the regulation of cerebral blood flow and potential implications for treating cerebral vasospasm (Syyong et al., 2009).
4. Use in RNA Research and Synthesis
UTP has been instrumental in RNA research, particularly in studying transcription processes. For example, mercurated UTP has been used to label transcripts, allowing for a detailed study of RNA synthesis and mechanisms. This has implications for understanding genetic expression and regulation (Crouse et al., 1976).
5. Potential in Neuropharmacology
Evidence suggests that UTP, along with other uridine nucleotides, may function as neurotransmitters in the brain. Their presence in brain extracellular fluid and the impact of their levels on cholinergic neurotransmission point to a significant role in neuropharmacology. This could have implications for the treatment of neurological disorders (Cansev et al., 2015).
Properties
Molecular Formula |
C9H11N2O15P3-4 |
---|---|
Molecular Weight |
480.11 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1 |
InChI Key |
PGAVKCOVUIYSFO-XVFCMESISA-J |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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